molecular formula C27H32O14 B1608486 Cascaroside A CAS No. 53823-08-8

Cascaroside A

Cat. No. B1608486
CAS RN: 53823-08-8
M. Wt: 580.5 g/mol
InChI Key: MNAYRSRTNMVAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cascaroside A is isolated from the plant cascara sagrada (Rhamnus purshiana), also known as sacred bark . The constituents of casanthranol include this compound . Cascara Tablets are prepared from Cascara Sagrada Extract, which contains an amount of hydroxyanthracene derivatives, calculated as this compound .


Molecular Structure Analysis

The molecular weight of this compound is 580.53 . The InChI key is MNAYRSRTNMVAPR-ZHVWOXMGSA-N . The this compound molecule contains a total of 77 bonds. There are 45 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 5 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 9 hydroxyl group(s), 1 aromatic hydroxyl(s), 3 primary alcohol(s), 6 secondary alcohol(s), 2 ether(s) .


Physical And Chemical Properties Analysis

This compound is a yellowish powder . . It is recommended to store the product in sealed, cool, and dry conditions .

Scientific Research Applications

Scientific Research Applications of Cascaroside A

Cytotoxicity and Apoptosis Induction

This compound, isolated from Rhamnus purshiana (Cascara Sagrada), has been studied for its cytotoxicity and apoptosis-inducing ability. In research conducted by Demarque et al. (2018), cascarosides isolated from bark extracts were evaluated for their effects on cellular viability using various cell lineages. The study found that the presence of glucose moieties in the chemical structure of cascarosides reduced their toxicity, indicating potential beneficial effects for the laxative action of herbal medicines. This work highlights the importance of understanding the mechanisms of action and toxicity associated with cascarosides, particularly in relation to their chemical structures (Demarque et al., 2018).

Isolation and Characterization Techniques

The isolation and characterization of cascarosides, including this compound, have been a significant focus in scientific research. A study by Rho et al. (2020) employed high-performance counter-current chromatography to isolate six anthraquinone diglucosides, including this compound, from cascara sagrada bark. This study demonstrates the effectiveness of advanced chromatographic techniques in isolating and characterizing complex compounds like this compound, contributing to the understanding of their properties and potential applications (Rho et al., 2020).

Safety and Hazards

Cascaroside A is classified as Acute Tox. 4 Oral . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of skin contact, wash the affected area with soap and water. Consult a physician if any exposure symptoms are observed .

Mechanism of Action

Target of Action

Cascaroside A is a natural product extracted from the plant Rhamnus cathartica . It is widely used in the medical field as a mild laxative . The primary targets of this compound are the cells in the colon, where it stimulates peristalsis, promoting bowel movements and relieving constipation .

Mode of Action

This action helps move the stool through the colon and out of the body, thereby relieving constipation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the digestive system, specifically the colon. By stimulating peristalsis, this compound affects the mechanical movement of the colon, which is a crucial part of the digestive process .

Pharmacokinetics

The compound is likely metabolized in the liver and excreted in the feces .

Result of Action

The primary result of this compound’s action is the relief of constipation. By stimulating peristalsis in the colon, it promotes bowel movements, helping to alleviate constipation . Additionally, this compound also has some anti-inflammatory and antioxidant effects, which may have potential in treating inflammatory bowel disease and preventing cardiovascular diseases .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by the pH level of the gastrointestinal tract. Furthermore, individual factors such as age, health status, and the presence of other medications can also influence the action of this compound .

properties

IUPAC Name

(10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAYRSRTNMVAPR-ZHVWOXMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202107
Record name Cascaroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53823-08-8, 50814-04-5
Record name Cascaroside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53823-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cascaroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050814045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cascaroside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cascaroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CASCAROSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI50I7OZY7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cascaroside A
Reactant of Route 2
Cascaroside A
Reactant of Route 3
Cascaroside A
Reactant of Route 4
Cascaroside A
Reactant of Route 5
Cascaroside A
Reactant of Route 6
Cascaroside A

Q & A

Q1: What is the structural characterization of Cascaroside A?

A: this compound is an anthrone C-glucoside. Its molecular formula is C30H36O14 and its molecular weight is 612.57 g/mol. [] Structurally, it is the 8-O-β-D-glucopyranoside of barbaloin. [] 1H and 13C NMR spectroscopy, along with circular dichroism (CD) spectroscopy, are commonly used to determine its structure and conformation. [, ]

Q2: How does this compound interact with its target and what are the downstream effects?

A: this compound, like other anthraquinone glycosides, exerts its laxative effect by interacting with the intestinal flora. Bacteria in the colon cleave the sugar moiety, converting this compound into its aglycone, aloe-emodin anthrone. [] Aloe-emodin anthrone then stimulates peristaltic movements in the large intestine, leading to a laxative effect. [, ]

Q3: What is the relationship between the structures of this compound and Cascaroside B?

A: Cascarosides A and B are diastereoisomers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms at one or more stereocenters. [] Specifically, they are C-10 isomers of 8-O-(β-D-glucopyranosyl)barbaloin. []

Q4: How can this compound be differentiated from its diastereoisomer, Cascaroside B?

A: While diastereoisomers share the same fragmentation patterns in mass spectrometry, they differ in their optical rotations. [] This difference can be utilized for distinguishing between this compound and B.

Q5: How do anthrones, like this compound, differ from oxanthrones in their fragmentation patterns during mass spectrometry analysis?

A: The presence of an additional hydroxyl group at the C-10 position in oxanthrones results in distinct fragmentation patterns compared to anthrones like this compound. In positive ion mode, oxanthrones undergo McLafferty-type rearrangements leading to the formation of a quinone group. In negative ion mode, the second sugar loss in oxanthrones violates the odd-electron rule, resulting in a radical fragment. []

Q6: Can you elaborate on the analytical methods used for the isolation and identification of this compound?

A: High-performance counter-current chromatography (HPCCC) has proven to be an effective technique for isolating this compound from the bark of Rhamnus purshiana. [] This method allows for the separation and purification of significant quantities of this compound, making it suitable for further analysis and potential applications.

Q7: What are the typical contents of this compound found in commercially available Rhamnus purshiana extracts?

A: Research suggests that commercially available extracts of Rhamnus purshiana, commonly known as cascara, often contain lower amounts of C-glycosides, including this compound, than expected. [] These extracts may contain only about half the theoretical amount of C-glycosides and even fewer O-glycosides. [] This discrepancy highlights the possibility of decomposition during the extraction process, potentially impacting the overall efficacy of these products.

Q8: Is there a relationship between the structure of this compound and its toxicity?

A: Studies indicate that the presence of glucose moieties in the structure of anthraquinones, like in this compound, generally reduces their toxicity compared to their aglycone counterparts. [] This finding suggests that Cascara extracts enriched with Cascarosides might be a safer alternative for laxative purposes compared to extracts containing higher concentrations of free anthraquinones.

Q9: Does the presence of this compound in Lilium davidii extracts contribute to any beneficial effects for the plant?

A: While Cascaroside B was identified in the ethyl acetate fraction of Pseudomonas aeruginosa Ld-08 isolated from Lilium davidii, there's no direct evidence to suggest that this compound is present in Lilium davidii. [] The identified compounds, including Cascaroside B, contributed to antifungal and growth-promoting properties, but the specific role of this compound in this context remains unclear. []

Q10: What is the historical context of this compound research?

A: The initial research on this compound dates back to the 1960s. Early studies focused on isolating and characterizing the compound from the bark of Rhamnus purshiana, also known as Cascara. [, ] These initial investigations laid the foundation for understanding the chemical structure and properties of this important natural product.

Q11: How has the research on this compound evolved over time?

A: Initial research focused on the isolation, purification, and structural elucidation of this compound. [, , ] Subsequent studies explored its pharmacological activity, particularly its role as a laxative agent, and its metabolism by intestinal bacteria. [] More recent investigations have delved into the development of advanced analytical techniques, such as HPCCC, for the efficient isolation and characterization of this compound and its related compounds. [, ] These advancements allow for a deeper understanding of this compound and its potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.